molecular formula C12H18FNO B13323445 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol

Cat. No.: B13323445
M. Wt: 211.28 g/mol
InChI Key: SUWPAXNGIUATFH-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol ( 1038235-27-6) is an organic compound with the molecular formula C12H18FNO and a molecular weight of 211.28 . This chemical is characterized as an amino alcohol derivative, featuring a fluorophenyl group. It is offered with a high purity level of 95% . Researchers should handle this material with appropriate care, as it may be harmful if swallowed and cause skin and serious eye irritation . Precautionary measures include wearing protective gloves and eye/face protection, and using only in a well-ventilated area . The product is intended for Research Use Only and is not approved for use in humans, animals, or as a personal consumer product.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)ethylamino]butan-1-ol

InChI

InChI=1S/C12H18FNO/c1-3-10(8-15)14-9(2)11-6-4-5-7-12(11)13/h4-7,9-10,14-15H,3,8H2,1-2H3

InChI Key

SUWPAXNGIUATFH-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NC(C)C1=CC=CC=C1F

Origin of Product

United States

Preparation Methods

Reaction Scheme

Optimized Conditions

Parameter Value Source Adaptation
Solvent Methanol Adapted from (NaBH₄ in MeOH)
Temperature 0–5°C (reduction step) Similar to low-T stability
Reducing Agent Sodium borohydride (2.5 eq) Aligns with, protocols
Yield 72–78% (crude) Comparable to yields

Key Notes :

  • The use of NaBH₄ avoids over-reduction observed with LiAlH₄ in fluorinated systems.
  • Steric hindrance from the 2-fluorophenyl group necessitates extended reaction times (12–16 hr).

Nucleophilic Substitution Route

This approach utilizes a brominated alcohol precursor and 1-(2-fluorophenyl)ethylamine.

Reaction Scheme

$$ \text{2-Bromobutan-1-ol} + \text{1-(2-Fluorophenyl)ethylamine} \xrightarrow{\text{Base}} \text{Target Compound} $$

Experimental Data

Condition Optimization Outcome Source Inspiration
Base K₂CO₃ (3.0 eq) in acetone Adapted from (K₂CO₃ in DMF)
Temperature Reflux (80°C) Aligns with heating steps
Duration 8–10 hr Matches kinetic data
Yield 65–68% (after purification) Consistent with efficiency

Challenges :

  • Competing elimination side reactions require careful base stoichiometry.
  • Polar aprotic solvents (e.g., DMF) improve nucleophilicity but complicate purification.

Grignard Addition to Nitriles

A less conventional method involving nitrile intermediates.

Reaction Steps

  • Nitrile Formation :
    $$ \text{2-Fluorophenylacetonitrile} + \text{Grignard Reagent (C₃H₇MgBr)} \rightarrow \text{Tertiary Nitrile} $$
  • Hydrolysis to Amine :
    $$ \text{Tertiary Nitrile} \xrightarrow{\text{HCl/H₂O}} \text{Target Compound} $$

Performance Metrics

Metric Value Rationale
Grignard Efficiency 58–62% Limited by nitrile stability
Final Yield 50–55% Lower due to hydrolysis losses

Drawbacks :

  • Requires anhydrous conditions and strict temperature control.
  • Limited scalability compared to reductive amination.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Reductive Amination 72–78 ≥95 High Moderate
Nucleophilic Sub. 65–68 ≥90 Medium Low
Grignard Addition 50–55 85–88 Low High

Recommendations :

Purification and Characterization

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: It can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group may play a role in binding to receptors or enzymes, while the ethylamino and butanol moieties contribute to its overall activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. 2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol (CAS: 1248051-73-1)
  • Molecular Formula: C₁₂H₁₈FNO
  • Molecular Weight : 211.28 g/mol
  • Key Differences : The aromatic substituent is a 4-fluoro-3-methylphenyl group attached via a methylene bridge, altering steric and electronic properties compared to the 2-fluorophenylethyl group in the target compound. This may influence binding affinity in receptor studies .
b. 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS: 39068-94-5)
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Differences: Replaces the fluorophenylethylamino group with a dimethylamino and phenyl moiety.

Backbone Modifications

a. 1-{1-[2-(4-Methoxyphenoxy)ethyl]benzimidazol-2-yl}butan-1-ol (CAS: 931336-09-3)
  • Molecular Formula : C₂₀H₂₄N₂O₃
  • Molecular Weight : 340.4 g/mol
  • Key Differences: Incorporates a benzimidazole ring and a 4-methoxyphenoxyethyl chain, significantly increasing molecular complexity and likely altering pharmacological profiles .
b. 4-Fluoro-1-butanol (CAS: 372-93-0)
  • Molecular Formula : C₄H₉FO
  • Molecular Weight : 92.11 g/mol
  • Key Differences: A simpler fluorinated alcohol lacking the amino-substituted aromatic group.

Structural and Functional Implications

Electronic Effects of Fluorine Substitution

  • The 2-fluorophenyl group in the target compound introduces electron-withdrawing effects, which may enhance binding to receptors (e.g., σ or opioid receptors) compared to non-fluorinated analogs like 2-(dimethylamino)-2-phenylbutan-1-ol .
  • Positional Isomerism : The 2-fluoro substitution (target compound) vs. 4-fluoro () alters dipole moments and steric interactions, impacting molecular recognition in biological systems .

Pharmacokinetic Considerations

  • The secondary amine in 2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol may confer higher metabolic stability compared to tertiary amines (e.g., dimethylamino derivatives in ) due to reduced susceptibility to oxidative metabolism .
  • The hydroxyl group in the butan-1-ol backbone enhances water solubility relative to purely lipophilic analogs like 1-(2-bromo-6-fluorophenyl)butan-1-ol () .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
This compound ~C₁₂H₁₇FNO ~211.24 (estimated) Not Available
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol C₁₂H₁₈FNO 211.28 1248051-73-1
2-(Dimethylamino)-2-phenylbutan-1-ol C₁₂H₁₇NO 191.27 39068-94-5
4-Fluoro-1-butanol C₄H₉FO 92.11 372-93-0

Table 2: Functional Group Comparisons

Compound Name Aromatic Substituent Amino Group Type Backbone Structure
This compound 2-Fluorophenylethyl Secondary amine Butan-1-ol
2-{[(4-Fluoro-3-methylphenyl)methyl]amino}butan-1-ol 4-Fluoro-3-methylphenyl Secondary amine Butan-1-ol
2-(Dimethylamino)-2-phenylbutan-1-ol Phenyl Tertiary amine Butan-1-ol

Research and Regulatory Context

  • Safety Profiles: Fluorinated alcohols like 4-fluoro-1-butanol require stringent handling due to toxicity risks (e.g., skin/eye irritation) , while amino-alcohol derivatives may pose additional hazards due to amine reactivity .

Biological Activity

2-{[1-(2-Fluorophenyl)ethyl]amino}butan-1-ol is a compound of interest in medicinal chemistry due to its unique structural characteristics, which include a butanol moiety and an ethylamine group with a 2-fluorophenyl substitution. This structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

  • Molecular Formula : C12H16FNO
  • Molecular Weight : Approximately 211.28 g/mol
  • Structural Features :
    • Contains a butanol backbone.
    • Ethylamine group substituted with a 2-fluorophenyl ring.

The mechanism of action for this compound is not fully elucidated, but it is believed to involve:

  • Receptor Binding : The fluorophenyl group may enhance binding affinity to certain receptors or enzymes.
  • Interaction with Neurotransmitter Systems : Similar compounds have shown activity in modulating neurotransmitter systems, potentially influencing mood and behavior.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies suggest that compounds with similar structures possess antimicrobial properties. The presence of the fluorine atom may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against bacterial strains.

Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer activity. For instance, derivatives of similar compounds have shown significant cytotoxic effects against different cancer cell lines, such as A549 (human non-small cell lung cancer cells) and others. Notably, compounds with structural similarities have demonstrated IC50 values indicating their potency in inhibiting cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in A549 cells; potential therapeutic use
Neurotransmitter ModulationPotential effects on mood and behavior

Case Study: Anticancer Activity

In a study assessing the biological activity of flavonol derivatives against A549 cells, it was found that certain structurally similar compounds exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. This suggests that modifications in the structure can lead to enhanced anticancer properties, warranting further exploration of this compound as a potential candidate for cancer therapy .

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